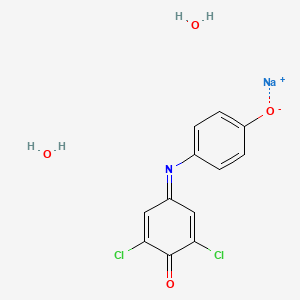

2,6-Dichloroindophenol sodium salt dihydrate

Vue d'ensemble

Description

2,6-Dichloroindophenol sodium salt dihydrate, also known as DCIP or DPIP, is a chemical compound used as a redox dye . It is suitable for vitamin C determination and acts as a redox dye to investigate the efficiency of gold nanoparticles (Au-NP) for the enzymatic activity of glucose oxidase . It is also used to compose UVB specific dosimeters and to measure the rate of photosynthesis .

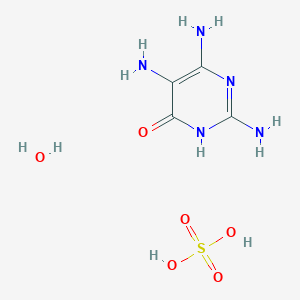

Molecular Structure Analysis

The empirical formula of 2,6-Dichloroindophenol sodium salt dihydrate is C12H6Cl2NNaO2 · xH2O . Its molecular weight on an anhydrous basis is 290.08 . The compound’s structure includes a sodium ion, two chlorine atoms, and a hydroxyphenyl group .Physical And Chemical Properties Analysis

2,6-Dichloroindophenol sodium salt dihydrate is a powder that is soluble in water, forming a clear, blue to very deep blue solution . Its molar mass is 326.11 g/mol . The compound is stable under normal conditions, but it may form combustible dust concentrations in air .Applications De Recherche Scientifique

Vitamin C Determination

2,6-Dichloroindophenol sodium salt dihydrate is widely used in the determination of vitamin C . It acts as a redox dye in this process, providing a visual indication of the presence and quantity of vitamin C in a sample.

Enzymatic Activity Investigation

This compound is used as a redox dye to investigate the efficiency of gold nanoparticles (Au-NP) for the enzymatic activity of glucose oxidase . This helps in understanding the role of gold nanoparticles in enhancing or inhibiting the activity of the enzyme.

Composition of UVB Specific Dosimeter

2,6-Dichloroindophenol sodium salt dihydrate is used in the composition of UVB specific dosimeters . These dosimeters are used to measure the intensity of UVB radiation, which is important in various fields such as dermatology, climatology, and environmental science.

Photosynthesis Rate Measurement

This compound is also used to measure the rate of photosynthesis . By acting as a redox dye, it can indicate the rate at which photosynthesis is occurring in a plant sample.

Reducing Agent

2,6-Dichloroindophenol sodium salt dihydrate serves as a good reducing agent . In chemical reactions, reducing agents donate electrons to another substance, reducing the oxidation state of that substance.

BioReagent

This compound is also used as a BioReagent . BioReagents are substances used in biological research, and they play a crucial role in laboratory experiments.

Mécanisme D'action

Target of Action

The primary target of 2,6-Dichloroindophenol sodium salt dihydrate is Vitamin C (ascorbic acid) . It is used as a redox dye in the determination of Vitamin C .

Mode of Action

2,6-Dichloroindophenol sodium salt dihydrate acts as a redox dye . In the presence of Vitamin C, it gets reduced to a colorless hydroxy compound . This change in color is used to quantify the amount of Vitamin C present in a sample .

Biochemical Pathways

The compound is involved in the redox reactions associated with Vitamin C determination . It is also used to investigate the efficiency of gold nanoparticles for the enzymatic activity of glucose oxidase .

Result of Action

The interaction of 2,6-Dichloroindophenol sodium salt dihydrate with its target results in a color change, which is used to determine the concentration of Vitamin C in a sample . In addition, it has been suggested that it may serve as a pro-oxidant chemotherapeutic targeting human cancer cells .

Action Environment

The action of 2,6-Dichloroindophenol sodium salt dihydrate can be influenced by environmental factors such as the presence of moisture . It is typically stored at room temperature and is soluble in water , which can affect its stability and efficacy.

Safety and Hazards

2,6-Dichloroindophenol sodium salt dihydrate may form combustible dust concentrations in air . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes . In case of contact, rinse immediately with plenty of water . The compound should be stored in a well-ventilated place and kept away from heat and sources of ignition .

Propriétés

IUPAC Name |

sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2.Na.2H2O/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;;;/h1-6,16H;;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHXLAHEFATELD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2NNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloroindophenol sodium salt dihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B3067522.png)

![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B3067528.png)

![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/structure/B3067544.png)

![9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-](/img/structure/B3067564.png)

![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)

![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-diphenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067615.png)

![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)

![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)